Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate is an organic compound that belongs to the class of thioethers It features a pyrimidine ring substituted with a naphthalene moiety and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 4-(naphthalen-2-yl)pyrimidine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Reduction: The pyrimidine ring can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Hydrochloric acid, sodium hydroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Substitution: Carboxylic acid derivative.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine and naphthalene moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Naphthalen-2-yl)pyrimidin-2-amine: Shares the pyrimidine and naphthalene structure but lacks the thioether and ester functionalities.
Methyl 4-(2-((4-(4-[dimethylamino]phenyl)-6-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetamido)benzoate: Contains a similar thioether linkage but with additional functional groups and a different ester moiety.
Uniqueness
Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate is unique due to its combination of a pyrimidine ring, naphthalene moiety, and ethyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
ethyl 2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-2-22-17(21)12-23-18-19-10-9-16(20-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSQHCHMJBDWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.